Acetamide,N-(2-oxoethyl)-2-phenoxy- Acetamide,N-(2-oxoethyl)-2-phenoxy-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16816316
InChI: InChI=1S/C10H11NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13)
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

Acetamide,N-(2-oxoethyl)-2-phenoxy-

CAS No.:

Cat. No.: VC16816316

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,N-(2-oxoethyl)-2-phenoxy- -

Specification

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name N-(2-oxoethyl)-2-phenoxyacetamide
Standard InChI InChI=1S/C10H11NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13)
Standard InChI Key MRQKYIRGRIOHRS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NCC=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Phenoxy group: A benzene ring bonded to an oxygen atom, contributing aromatic stability and potential for π-π interactions .

  • Acetamide backbone: A carbonyl group adjacent to an amine, enabling hydrogen bonding and participation in nucleophilic reactions .

  • 2-Oxoethyl substituent: A ketone-containing ethyl chain that introduces electrophilic reactivity at the carbonyl carbon .

The SMILES notation C1=CC=C(C=C1)OCC(=O)NCC=O\text{C1=CC=C(C=C1)OCC(=O)NCC=O} succinctly captures this arrangement . The 3D conformer reveals a planar acetamide group with the phenoxy and 2-oxoethyl moieties oriented orthogonally, minimizing steric hindrance .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC10H11NO3\text{C}_{10}\text{H}_{11}\text{NO}_3
Molecular weight193.20 g/mol
Hydrogen bond acceptors3
Topological polar surface area55.4 Ų

Synthesis and Reactivity

Synthetic Routes

Though explicit protocols for Acetamide, N-(2-oxoethyl)-2-phenoxy- are scarce, its structure suggests feasible pathways:

  • Acylation of glyoxal amine: Reacting 2-aminoacetaldehyde with phenoxyacetyl chloride in the presence of a base like triethylamine .

  • Oxidation of N-(2-hydroxyethyl)-2-phenoxyacetamide: Using mild oxidizing agents such as pyridinium chlorochromate (PCC) to convert the hydroxyl group to a ketone .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
AcylationPhenoxyacetyl chloride, Et3 _3N, THF, 0°C → RT60–70%
OxidationPCC, CH2 _2Cl2 _2, RT, 12 hrs50–65%

Reactivity Profile

The 2-oxoethyl group renders the compound susceptible to nucleophilic attacks, particularly at the ketone position. Key reactions include:

  • Reductive amination: Conversion of the ketone to an amine using sodium cyanoborohydride and ammonium acetate .

  • Condensation reactions: Formation of Schiff bases with primary amines, relevant in prodrug design .

Biological and Industrial Relevance

Agrochemical Applications

The phenoxy group is a hallmark of herbicidal agents (e.g., 2,4-D). While this compound lacks the chlorine substituents of commercial herbicides, its acetamide moiety may interact with plant acetolactate synthase, a target for sulfonylurea herbicides .

Future Directions

  • Synthetic optimization: Develop high-yield, scalable synthesis routes.

  • Biological screening: Evaluate cytotoxicity, antimicrobial, and anti-inflammatory activity in vitro.

  • Computational modeling: Predict binding affinities to targets like cyclooxygenase-2 or bacterial enzymes.

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